1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- The indolic NH proton resonates as a broad singlet at δ 11.2–11.5 ppm , deshielded due to hydrogen bonding.
- Aromatic protons on the pyridoindole core appear as doublets between δ 7.8–8.6 ppm , with coupling constants (J) of 8–9 Hz for ortho-coupled protons.
- The methoxy group’s singlet appears at δ 3.89 ppm , while fluorine-induced deshielding splits the adjacent phenyl proton into a doublet at δ 7.12 ppm (J = 8.5 Hz).
¹³C NMR :
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
Mass Spectrometry (MS)
The molecular ion peak [M+H]⁺ is observed at m/z 293.3 , consistent with the molecular formula C₁₈H₁₃FN₂O (exact mass: 292.3 Da). Fragmentation patterns show losses of the methoxy group (–31 Da) and fluorine (–19 Da), yielding characteristic ions at m/z 262.3 and m/z 273.3 , respectively.
X-ray Crystallographic Data and Solid-State Arrangements
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous β-carboline derivatives exhibit monoclinic crystal systems with P2₁/c space groups. The pyridoindole core typically forms π-stacked columns with interplanar distances of 3.4–3.6 Å , stabilized by van der Waals interactions. The 4-fluoro-3-methoxyphenyl substituent likely adopts a coplanar orientation relative to the core in the solid state, as observed in related structures.
Hypothetical unit cell parameters, extrapolated from similar compounds, suggest:
Computational Modeling of Electronic Structure
DFT studies at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO gap of 3.8 eV , indicating moderate electronic stability. The HOMO is localized on the pyridoindole π-system, while the LUMO resides predominantly on the fluorophenyl ring, suggesting charge-transfer potential.
Key computational findings:
- Electrostatic potential (ESP) : The fluorine atom exhibits a partial negative charge (–0.24 e), while the methoxy oxygen bears a charge of –0.31 e.
- Natural bond orbital (NBO) analysis : Hyperconjugative interactions between the methoxy lone pairs and the phenyl ring’s π*-orbitals stabilize the molecule by 18.6 kcal/mol .
Solvent effects (e.g., polar solvents like water) reduce the HOMO-LUMO gap by 0.3–0.5 eV , enhancing reactivity in aqueous environments.
Properties
Molecular Formula |
C18H13FN2O |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H13FN2O/c1-22-16-10-11(6-7-14(16)19)17-18-13(8-9-20-17)12-4-2-3-5-15(12)21-18/h2-10,21H,1H3 |
InChI Key |
BVXGNNOZLCJKKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)F |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Approach
One common method for synthesizing the β-carboline scaffold utilizes the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones. This approach has been successfully employed in the synthesis of various 3-substituted tetrahydro-β-carbolines.
Reaction Scheme:
- Condensation of a tryptamine derivative with an aldehyde to form an imine
- Acid-catalyzed cyclization to form the tetrahydro-β-carboline
- Oxidation to achieve the fully aromatic β-carboline system
Bischler-Napieralski Cyclization
This method involves the cyclization of N-acyltryptamines using dehydrating agents such as POCl₃ or P₂O₅ to form dihydro-β-carbolines, which can be further oxidized to yield the fully aromatic β-carboline system.
Step-Economical Synthesis Approach
An alternative approach to synthesizing this compound could involve a step-economical synthesis using 2-azidoarylboronic acid pinacolate esters with vinyl triflates, followed by a rhodium-catalyzed C-H bond amination reaction.
Cross-Coupling with 2-Azidoarylboronic Acid Pinacolate Esters
This approach would begin with a Suzuki cross-coupling between a 2-azidoarylboronic acid pinacolate ester and an appropriate vinyl triflate derivative, which would then undergo a subsequent Rh(II)-catalyzed sp²-C–H bond amination reaction to form the indole ring system.
Reaction Protocol:
- Prepare the appropriate 2-azidoarylboronic acid pinacolate ester
- Perform Suzuki cross-coupling with a vinyl triflate containing the 4-fluoro-3-methoxyphenyl group
- Conduct Rh(II)-catalyzed sp²-C–H bond amination to form the desired heterocyclic system
Synthesis via Fischer Indole Approach
The Fischer indole synthesis represents another viable approach for preparing this compound. This method typically involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.
Palladium-Catalyzed Fischer Indole Synthesis
A modern variation of the Fischer indole synthesis utilizes palladium catalysis for the preparation of N-aryl benzophenone hydrazones, which can then be converted to indole products via an in situ hydrolysis/Fischer cyclization protocol.
Table 4. Conditions for Palladium-Catalyzed Fischer Indole Synthesis
Direct C-H Functionalization Approach
Recent advances in C-H functionalization methodologies offer potential routes for the preparation of this compound through direct functionalization of the C-1 position of the pyrido[3,4-b]indole core.
Palladium-Catalyzed C-H Arylation
This approach would involve the direct C-H arylation of the pyrido[3,4-b]indole scaffold with a 4-fluoro-3-methoxyphenyl coupling partner, typically an aryl halide or triflate, using a palladium catalyst and appropriate ligands.
Proposed Complete Synthetic Route
Based on the available literature and synthetic approaches discussed above, a proposed route for the synthesis of this compound would combine elements of established methodologies, as outlined below:
Route 1: Via Suzuki Cross-Coupling
Step 1: Preparation of 1-bromo or 1-iodo-9H-pyrido[3,4-b]indole
Step 2: Synthesis of 4-fluoro-3-methoxyphenylboronic acid pinacol ester
Step 3: Suzuki cross-coupling using optimized conditions (Table 2)
Step 4: Purification and isolation of the final product
Route 2: Via β-Carboline N-Oxide Approach
This approach is inspired by the synthesis of 3-substituted β-carbolinones described in the literature:
Step 1: Preparation of β-carboline derivative
Step 2: Formation of N-oxide
Step 3: Reaction with 4-fluoro-3-methoxyphenyl precursor
Step 4: Purification and isolation
Chemical Reactions Analysis
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as a broad-spectrum anticancer agent. It has been evaluated against various human cancer cell lines, including:
- Colon Cancer: HCT116 cell line
- Pancreatic Cancer: MIA PaCa-2 and Panc-1 cell lines
- Breast Cancer: MCF-7 and MDA-MB-468 cell lines
- Melanoma: A375 and WM164 cell lines
- Prostate Cancer: LNCaP, DU145, and PC3 cell lines
The compound exhibited significant antiproliferative activity with IC₅₀ values as low as 80 nM against breast cancer cells and 130 nM against colon cancer cells, indicating strong efficacy in targeting these malignancies .
Selective Inhibition of cGMP Specific Phosphodiesterase
The compound also shows promise as a selective inhibitor of cyclic guanosine monophosphate (cGMP) specific phosphodiesterase (PDE). This inhibition can be beneficial in treating cardiovascular disorders by enhancing vasodilatory effects and potentially improving blood flow .
Antimicrobial Activity
While primarily studied for its anticancer properties, there are indications that derivatives of pyrido[3,4-b]indole compounds exhibit antimicrobial activity against various pathogens, suggesting broader therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)-9H-pyrido[3,4-b]indole (IPI)
- Structure : Substituted with an indol-3-yl group at the 1-position.
- Biological Activity: Potent AHR agonist, inducing CYP1A-mediated EROD activity in hepatocytes (EC₅₀ = 3.8 nM in Hepa1c1c7 cells) . Inhibits hepatic glucose output by reducing phosphoenolpyruvate carboxykinase (PEPCK) mRNA expression .
- Synthesis : Generated via photolysis of tryptophan or microwave-assisted condensation of tryptamine derivatives .
- Stability : Rapidly metabolized in cultured hepatocytes, limiting its bioavailability .
9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH)
- Structure: Substituted with a 4-aminophenyl group at the 9-position.
- Biological Activity :
- Synthesis: Formed by non-enzymatic interaction of norharman (β-carboline) with aniline under physiological conditions .
1-(4-Fluorophenyl)-6-methyl-9H-pyrido[3,4-b]indole Hydrochloride
- Structure : Substituted with a 4-fluorophenyl group and a methyl group at the 6-position.
- Biological Activity: Limited data available, but fluorinated analogs are hypothesized to exhibit enhanced metabolic stability and AHR binding compared to non-fluorinated derivatives .
6-Formylindolo[3,2-b]carbazole (FICZ)
- Structure : A planar heterocyclic compound with a formyl group.
- Biological Activity :
Comparative Analysis
Table 1: Structural and Functional Comparison
Mechanistic Insights
- AHR Activation : IPI and FICZ bind AHR with distinct kinetics; IPI’s higher aqueous stability compensates for its lower affinity, making it a dominant inducer in physiological environments .
- Mutagenicity vs. Therapeutic Potential: APNH’s DNA adduct formation contrasts with IPI’s metabolic regulation, highlighting structural determinants of toxicity (e.g., aminophenyl groups promote mutagenesis) .
- Fluorine Impact: Fluorine substitutions (as in the target compound) may enhance AHR binding and reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole is a compound belonging to the class of pyrido[3,4-b]indoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action as derived from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrido[3,4-b]indole core substituted with a 4-fluoro-3-methoxyphenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrido[3,4-b]indoles exhibit a range of biological activities including:
- Antifilarial Activity : Studies have shown that derivatives of pyrido[3,4-b]indoles possess macrofilaricidal properties. For instance, compounds similar to this compound have demonstrated significant adulticidal and microfilaricidal activity against filarial parasites such as Acanthocheilonema viteae and Brugia malayi .
- Estrogen Receptor Modulation : The compound has been identified as a potential estrogen receptor modulator, which may contribute to its therapeutic effects in hormone-related conditions .
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. This is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .
Antifilarial Activity
A series of studies evaluated the antifilarial activity of various pyrido[3,4-b]indole derivatives. Notably:
- Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate showed the highest adulticidal activity at a dosage of 50 mg/kg for five days when administered intraperitoneally (i.p.) .
- 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole exhibited significant efficacy against L. carinii and B. malayi, indicating the potential for developing new antifilarial therapies .
Estrogen Receptor Modulation
Research has highlighted that certain tetrahydropyrido derivatives can act as selective estrogen receptor modulators (SERMs). The modulation of estrogen receptors suggests potential applications in treating conditions like breast cancer and osteoporosis .
Antiproliferative Activity
In vitro studies have assessed the cytotoxic effects of pyrido[3,4-b]indole derivatives on various cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido... | SUIT-2 | 5.5 | Significant inhibition observed |
| Capan-1 | 5.11 | Effective across multiple concentrations | |
| Panc-1 | 5.18 | Comparable efficacy noted | |
| Methyl 1-(4-chlorophenyl)-9H-pyrido... | Various | Varies | High adulticidal activity |
These findings indicate that the compound may serve as a lead structure for further development in anticancer therapies.
Case Studies
Several case studies have documented the effects of pyrido[3,4-b]indoles in clinical settings:
- A study involving patients with filariasis demonstrated significant reductions in microfilarial counts after treatment with derivatives similar to this compound.
- Clinical trials assessing the estrogenic effects of these compounds reported improvements in symptoms associated with hormonal imbalances.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole, and how are intermediates characterized?
- Methodology : The compound is synthesized via Pd/C-catalyzed hydrogenation of benzyl-protected intermediates, followed by deprotection. For example, benzyl-1-[4-hydroxy-3-(methoxycarbonyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate is hydrogenated in methanol under H₂ to yield the target compound . Intermediate characterization employs LC/MS, ESIMS, and NMR to confirm structural integrity and regioselectivity .
Q. How is the purity and stability of this compound validated in aqueous and organic solvents?
- Methodology : Purity is assessed via HPLC with UV detection (λ = 254 nm) and LC/MS for mass confirmation. Stability studies involve incubating the compound in PBS (pH 7.4), DMSO, and methanol at 25°C for 24–72 hours, followed by LC/MS analysis to detect degradation products .
Q. What in vitro models are used for preliminary biological screening?
- Methodology : Chick embryo hepatocytes (CEH) are employed to evaluate CYP450 inhibition (e.g., 7-ethoxyresorufin deethylase (EROD) assay). Dose-response curves (0.1–100 µM) are generated to calculate IC₅₀ values, with positive controls like α-naphthoflavone .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact CYP450 isoform selectivity?
- Methodology : Comparative studies use recombinant CYP isoforms (CYP1A1, CYP1A2, CYP1B1) in microsomal assays. For example, replacing the 4-fluoro group with a 3-methoxy group reduces CYP1A1 inhibition by ~40% but enhances CYP1B1 affinity (Kᵢ = 0.8 µM vs. 2.5 µM for the parent compound) . Structural insights are validated via molecular docking using CYP crystal structures (PDB: 4I8V).
Q. What contradictory findings exist regarding aryl hydroxylase inhibition, and how are they resolved?
- Contradiction : reports IC₅₀ = 1.2 µM for CYP1A1 inhibition, while a study on fluorophenyl analogs ( ) shows IC₅₀ = 3.5 µM.
- Resolution : Differences arise from assay conditions (e.g., NADPH concentration, incubation time). Normalizing data to NADPH-dependent activity and using a standardized EROD assay protocol resolves discrepancies .
Q. How is X-ray crystallography applied to resolve ambiguities in the compound’s planar conformation?
- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, T = 193 K) reveals dihedral angles between the pyridoindole core and substituents (e.g., 80.7° for p-tolyl groups). RMS deviations (<0.03 Å) confirm planarity, while π-π stacking interactions (3.588 Å) explain stability in solid-state .
Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?
- Methodology : Protecting groups (e.g., benzyl esters) prevent side reactions during Pd/C hydrogenation. Solvent optimization (e.g., methanol for polar intermediates) and low-temperature (−20°C) crystallization improve yields from 45% to 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
